Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine
Description
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Properties
IUPAC Name |
N-methyl-1-[3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-7(2)6-14-8(3)10-12-9(5-11-4)15-13-10/h7-8,11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNKVNWMYAFYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C)C1=NOC(=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine, with the CAS number 1354953-88-0 and a molecular formula of C10H19N3O2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H19N3O2 |
| Molecular Weight | 213.28 g/mol |
| Purity | ≥95% |
| CAS Number | 1354953-88-0 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit a variety of pathogens, including bacteria and fungi.
- Mechanism of Action : These compounds often disrupt microbial cell membranes or interfere with essential metabolic processes within the cells.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with oxadiazole moieties have been reported to exhibit cytotoxic effects against several cancer cell lines.
- Case Study : A study on similar oxadiazole derivatives demonstrated significant antiproliferative activity against prostate cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
Other Pharmacological Activities
In addition to antimicrobial and anticancer activities, this compound may possess other biological effects:
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antioxidant Properties : The compound may also exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound:
| Study Type | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25 | Significant inhibition of growth |
| Anticancer | PC3 (Prostate Cancer) | 15 | Induced apoptosis in treated cells |
| Anti-inflammatory | RAW264.7 (Macrophages) | 30 | Reduced TNF-alpha production |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
